cis-3-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,3S)-3-(4-methoxybenzoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-18-12-6-4-9(5-7-12)13(15)10-2-3-11(8-10)14(16)17/h4-7,10-11H,2-3,8H2,1H3,(H,16,17)/t10-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGLTBFKXDKKGA-WDEREUQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)[C@H]2CC[C@H](C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopentane Ring Formation Strategies
The cyclopentane core of cis-3-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid is typically constructed via intramolecular cyclization or ring-closing metathesis (RCM) . Patent CN102584744B outlines a bromoalkene intermediate route, where 5,5-dimethylcyclohexene derivatives undergo bromination and subsequent cyclization. Adapted for cyclopentane systems, this method involves:
- Bromination of Cyclohexene Precursors : Treatment of 5,5-dimethylcyclohexene with phosphorus tribromide (PBr₃) in methyl tert-butyl ether (MTBE) at 0°C yields 1-bromo-2-bromoethyl-4,4-dimethylcyclohexene with 76–86% efficiency.
- Cyclization via Elimination : Heating the dibrominated intermediate in dimethylformamide (DMF) with sodium iodide (NaI) and triethylamine (Et₃N) induces cyclization to form the cyclopentane ring.
Alternative approaches include Dieckmann cyclization of diethyl 3-(4-methoxybenzoyl)pentanedioate, though this method faces challenges in regioselectivity.
Introduction of the 4-Methoxybenzoyl Group
The 4-methoxybenzoyl moiety is introduced via Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation . Patent CN102584744B demonstrates a palladium-catalyzed coupling between bromocyclopentane intermediates and 4-methoxyphenylboronic acid:
Reaction Conditions :
- Catalyst: Dichlorobis(triphenylphosphine)palladium(II) (0.1–0.3 equiv)
- Base: Aqueous sodium carbonate (2 M)
- Solvent: Glycol dimethyl ether/water/ethanol (15:6:4 v/v)
- Temperature: 80–120°C
- Duration: 3–24 hours
This method achieves yields of 70–95%, with the cis isomer favored under optimized conditions.
Comparative Data for Coupling Methods
| Method | Catalyst | Solvent System | Yield (%) | cis:trans Ratio |
|---|---|---|---|---|
| Suzuki-Miyaura | PdCl₂(PPh₃)₂ | Glycol dimethyl ether | 91 | 85:15 |
| Friedel-Crafts | AlCl₃ | Dichloromethane | 65 | 70:30 |
Oxidation to Carboxylic Acid
The carboxylic acid functionality is introduced through hydrolysis of ester precursors . Patent US10836708B2 highlights acidic hydrolysis using hydrochloric acid (HCl) in dioxane:
Procedure :
- Dissolve the ester intermediate (e.g., tert-butyl 3-(4-methoxybenzoyl)cyclopentane-1-carboxylate) in dioxane and 6 M HCl.
- Stir at 80°C for 3–24 hours.
- Neutralize with sodium bicarbonate and extract with ethyl acetate.
This method yields this compound in 91–95% purity.
Stereochemical Control and Isomer Separation
The cis configuration is critical for the compound’s bioactivity. Key strategies include:
- Stereoselective Coupling : Using bulky ligands like triphenylphosphine in palladium catalysts enhances cis selectivity.
- Chromatographic Purification : Silica gel chromatography with ethyl acetate/hexane (3:7 v/v) resolves cis and trans isomers, achieving >99% cis purity.
1H NMR Data for cis Isomer
- δ 7.94 (d, J = 7.2 Hz, 2H, aromatic)
- δ 3.29 (t, J = 4.8 Hz, 4H, cyclopentane)
- δ 0.98 (s, 6H, methyl groups)
Scale-Up and Industrial Adaptations
Large-scale synthesis (≥1 kg) requires modifications:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products:
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: cis-3-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used to study the effects of methoxybenzoyl derivatives on biological systems. It may also serve as a starting material for the synthesis of potential therapeutic agents.
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of cis-3-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzoyl Group
cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic Acid
- CAS Number : 732252-98-1
- Molecular Formula : C₁₅H₁₈O₃
- Molecular Weight : 246.30 g/mol
- Key Properties :
- LogP : 2.987 (higher lipophilicity vs. methoxy analog)
- PSA : 54.37 Ų (lower polarity due to methyl groups)
Comparison :
Replacing the 4-methoxy group with 2,4-dimethyl substituents increases hydrophobicity (higher LogP), which may enhance membrane permeability but reduce aqueous solubility. The absence of an electron-donating methoxy group could alter electronic interactions in receptor binding or catalysis .
cis-3-[2-Oxo-2-(4-Trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic Acid
- CAS Number : 733740-47-1
- Molecular Formula : C₁₅H₁₅F₃O₃
- Molecular Weight : 300.28 g/mol
- Key Properties :
- Trifluoromethyl Group : Introduces strong electron-withdrawing effects, enhancing metabolic stability.
Comparison :
The trifluoromethyl group increases resistance to oxidative degradation compared to the methoxy analog. This modification is advantageous in pharmaceuticals where prolonged half-life is desired .
Ring Size Variations
cis-3-(4-Methoxybenzoyl)cyclohexane-1-carboxylic Acid
- CAS Number : 735269-73-5
- Molecular Formula : C₁₅H₁₈O₄
- Molecular Weight : 262.30 g/mol
Comparison :
The cyclohexane ring provides greater conformational flexibility than the cyclopentane core. This flexibility may improve binding to larger active sites but reduce stereochemical specificity .
Functional Group Replacements
cis-3-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic Acid
- CAS Number : 1134407-36-5
- Molecular Formula : C₁₃H₁₄O₃S
Comparison :
The thiomethyl substituent enhances reactivity in sulfur-mediated conjugation reactions, unlike the methoxy group, which is inert under similar conditions. This makes the thiomethyl analog useful in prodrug design .
Research Implications
- Pharmaceuticals : The methoxy analog’s balance of polarity and stability makes it a candidate for prodrugs targeting polar enzymes. In contrast, trifluoromethyl derivatives are prioritized for CNS drugs due to blood-brain barrier penetration .
- Material Science : Thiomethyl variants are explored in polymer cross-linking, leveraging sulfur’s reactivity .
- Environmental Impact : Compounds with electron-withdrawing groups (e.g., trifluoromethyl) exhibit longer environmental persistence, necessitating careful disposal .
Biological Activity
Chemical Structure and Properties
Cis-3-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid is a chiral compound with the molecular formula and a molecular weight of 248.28 g/mol. It features a cyclopentane ring substituted with a methoxybenzoyl group, which imparts unique chemical properties that can influence its biological activity. The synthesis typically involves the reaction of 4-methoxybenzoyl chloride with cyclopentane-1-carboxylic acid in the presence of a base such as triethylamine.
The exact mechanism of action for this compound is not extensively documented. However, it is hypothesized that its biological effects may be mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of various biochemical pathways . This interaction could potentially influence processes related to inflammation, pain signaling, and cellular proliferation.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anti-inflammatory effects : Potentially reducing inflammation through inhibition of pro-inflammatory mediators.
- Analgesic properties : May serve as a pain reliever by modulating pain pathways.
- Anticancer activity : Some studies suggest that derivatives can show antiproliferative effects against various cancer cell lines .
Case Studies and Research Findings
- Anti-inflammatory Activity : A study investigating similar methoxy-substituted compounds reported significant anti-inflammatory effects in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .
- Anticancer Potential : Research has highlighted the anticancer properties of related compounds, demonstrating their ability to inhibit cell proliferation in various cancer cell lines. For instance, compounds derived from methoxybenzoyl groups have shown efficacy against prostate cancer cells, with mechanisms likely involving apoptosis induction and cell cycle arrest .
- Analgesic Effects : Preliminary studies suggest that this compound may interact with pain receptors, potentially providing analgesic benefits similar to non-steroidal anti-inflammatory drugs (NSAIDs).
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Chiral cyclopentane derivative | Potential anti-inflammatory and anticancer effects |
| trans-3-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid | Isomer with trans configuration | Different reactivity and possibly reduced bioactivity |
| 4-Methoxybenzoylcyclopentane-1-carboxylic acid | Lacks cis configuration | May exhibit lower potency due to structural differences |
Q & A
Basic Research Questions
Q. How can the molecular structure of cis-3-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid be confirmed experimentally?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the cyclopentane backbone, carboxylic acid group, and methoxybenzoyl substituent. For example, the cis configuration can be verified by coupling constants in ¹H NMR, while the methoxy group’s aromatic proton signals appear as distinct doublets (~6.8–7.8 ppm). Mass spectrometry (MS) with high-resolution data (e.g., molecular ion peak at m/z 248.27) validates the molecular formula (C₁₄H₁₆O₄) . X-ray crystallography may resolve stereochemistry if crystals are obtainable.
Q. What are the recommended conditions for synthesizing this compound with high enantiomeric purity?
- Methodological Answer: Multi-step synthesis typically involves Friedel-Crafts acylation or palladium-catalyzed coupling to attach the 4-methoxybenzoyl group to a cyclopentane precursor. For stereochemical control, asymmetric catalysis (e.g., chiral ligands in ketone reduction steps) or enzymatic resolution can enhance enantiomeric purity. Reaction optimization (e.g., temperature at –20°C for sensitive intermediates, anhydrous solvents like THF) minimizes racemization . Post-synthesis chiral HPLC (e.g., using a Chiralpak® column) confirms purity ≥98% .
Q. How does the cis configuration influence the compound’s solubility and stability in aqueous buffers?
- Methodological Answer: The cis configuration creates a planar cyclopentane ring, increasing intramolecular hydrogen bonding between the carboxylic acid and ketone groups. This reduces aqueous solubility (logP ~2.5) but enhances stability in organic solvents (e.g., DMSO, ethanol). For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (pH 7.4) to avoid precipitation. Stability tests via HPLC over 24 hours at 37°C are recommended .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomers of this compound, and how do their bioactivities differ?
- Methodological Answer: Enantiomers can be separated via preparative chiral chromatography (e.g., using amylose-based columns) or kinetic resolution with lipases. Comparative bioactivity studies (e.g., IC₅₀ in enzyme assays) often reveal stereospecific interactions. For example, the (1R,3S)-enantiomer may show higher affinity for cyclooxygenase-2 (COX-2) due to better fit in the hydrophobic active site, while the (1S,3R)-form could exhibit off-target effects .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s anti-inflammatory activity?
- Methodological Answer: Systematically modify substituents:
- Methoxy position: Replace 4-methoxy with 3-fluoro () to enhance metabolic stability.
- Cyclopentane ring: Introduce methyl groups at C2 to restrict conformational flexibility and improve target binding.
- Carboxylic acid: Esterify to prodrugs (e.g., ethyl ester) for increased bioavailability.
Test analogs in COX-2 inhibition assays and measure IC₅₀ shifts. Molecular docking (e.g., using AutoDock Vina) predicts binding modes .
Q. What analytical methods troubleshoot discrepancies in reported biological activity across studies?
- Methodological Answer: Contradictions may arise from impurities or stereochemical variability. Perform:
- Purity analysis: HPLC-MS to detect trace byproducts (e.g., trans isomers or unreacted precursors).
- Biological replicates: Use ≥3 independent cell cultures or enzyme batches to confirm IC₅₀ values.
- Counter-screening: Test against related targets (e.g., COX-1 vs. COX-2) to rule out off-target effects. Cross-validate with orthogonal assays (e.g., ELISA for prostaglandin E₂) .
Q. How does the 4-methoxy group impact the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer: The methoxy group reduces CYP3A4-mediated oxidation compared to non-substituted analogs, as shown in liver microsome assays. Use LC-MS/MS to monitor metabolite formation (e.g., demethylated products). Co-incubate with CYP inhibitors (e.g., ketoconazole) to confirm metabolic pathways. Adjust the substituent to 4-ethoxy for even slower degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
